2-[(2-Methylpyridin-4-yl)methyl]azepane
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Overview
Description
2-[(2-Methylpyridin-4-yl)methyl]azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen This compound features a pyridine ring substituted with a methyl group at the 2-position and an azepane ring connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpyridin-4-yl)methyl]azepane can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with azepane in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can efficiently produce the compound with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpyridin-4-yl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
2-[(2-Methylpyridin-4-yl)methyl]azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-[(2-Methylpyridin-4-yl)methyl]azepane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A precursor in the synthesis of 2-[(2-Methylpyridin-4-yl)methyl]azepane, known for its use in the production of vinylpyridine and agrichemicals.
3-Methylpyridine: Another methyl-substituted pyridine with similar chemical properties but different reactivity and applications.
4-Methylpyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-[(2-Methylpyridin-4-yl
Properties
CAS No. |
527674-27-7 |
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Molecular Formula |
C13H20N2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-[(2-methylpyridin-4-yl)methyl]azepane |
InChI |
InChI=1S/C13H20N2/c1-11-9-12(6-8-14-11)10-13-5-3-2-4-7-15-13/h6,8-9,13,15H,2-5,7,10H2,1H3 |
InChI Key |
WUZGNRMAWBTSDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)CC2CCCCCN2 |
Origin of Product |
United States |
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